![molecular formula C20H23N5O5S B3003134 3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034587-80-7](/img/structure/B3003134.png)

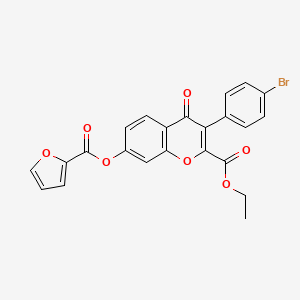

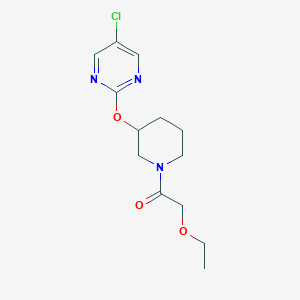

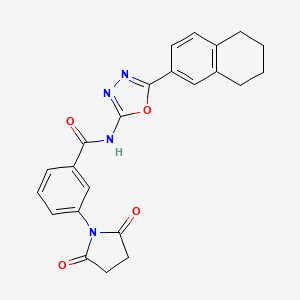

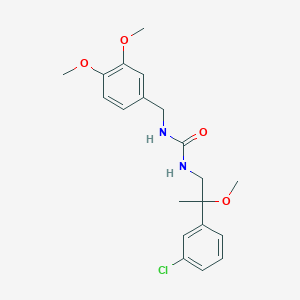

3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

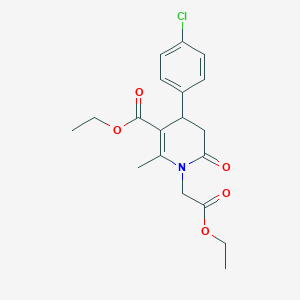

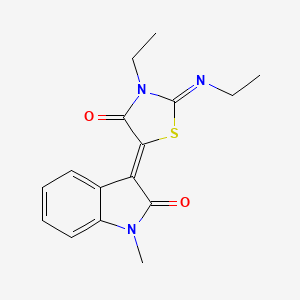

The synthesis of compounds related to 3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves multiple steps and various starting materials. For instance, a group of tetrahydropyridines was synthesized by attaching different substituents to the tetrahydropyridyl N(1)-nitrogen atom, which showed potential as anti-inflammatory agents . Another study reported the synthesis of sulfonamide derivatives by treating 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, followed by various condensation reactions to produce a range of heterocyclic compounds . Additionally, the synthesis of oxopyrazolinylpyridines and related compounds was achieved by reacting specific pyrazolinyl intermediates with different reagents . The title compound in paper was synthesized using microwave irradiation, which is a technique known for reducing reaction times and improving yields.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features a complex arrangement of rings and substituents. For example, the title compound in paper has a pyrazolo[3,4-b]pyridine system where most atoms lie in one plane, except for two adjacent carbon atoms. This planarity can influence the compound's reactivity and interaction with biological targets. The intermolecular hydrogen bonds observed in this compound contribute to the formation of infinite chains along a specific axis, which could affect its solubility and crystalline properties.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, as evidenced by the range of reactions they undergo. The sulfonamide derivatives synthesized in paper were further reacted to produce unsaturated ketones, semicarbazones, thiosemicarbazones, pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, pyridine derivatives, thiadiazoles, selenadiazoles, thiazolines, and thiazolidinones. Similarly, the oxopyrazolinylpyridines and related compounds were obtained through reactions with various reagents, leading to the formation of new heterocyclic structures . These reactions highlight the versatility of the core structure in undergoing chemical transformations to yield pharmacologically interesting molecules.

Physical and Chemical Properties Analysis

While the papers provided do not detail the physical and chemical properties of 3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one specifically, we can infer from related compounds that these properties are crucial for their biological activity. For instance, the anti-inflammatory activity of tetrahydropyridines was found to be influenced by the substituents on the nitrogen atom, which could be due to changes in lipophilicity, electronic distribution, or steric factors . The intermolecular hydrogen bonding observed in the structure of the compound in paper suggests that such properties could also affect the solubility and stability of the compound.

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus .

Result of Action

The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means that the compound is effective in reducing the amount of virus in the body, which could potentially lead to a decrease in the symptoms and complications associated with HBV infection .

properties

IUPAC Name |

3-methyl-5-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O5S/c1-22-17-12-14(5-6-18(17)30-20(22)27)31(28,29)24-10-8-23(9-11-24)19(26)15-13-21-25-7-3-2-4-16(15)25/h5-6,12-13H,2-4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIBBHVWAGZLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=C5CCCCN5N=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)

![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)